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molecular formula C6H2F5N B1282707 2,3-Difluoro-5-(trifluoromethyl)pyridine CAS No. 89402-42-6

2,3-Difluoro-5-(trifluoromethyl)pyridine

Cat. No. B1282707
M. Wt: 183.08 g/mol
InChI Key: XIFCGIKPAAZFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04480102

Procedure details

A 100 ml 4-neck round bottom flask, containing a magnetic stir bar and fitted with a thermometer, nitrogen inlet and distillation condenser, was charged with 75 ml of DMSO, 0.5 g of anhydrous K2CO3 and 22.8 g (0.15 mole) of CsF. The reaction mixture was heated to 115° C. at 57 mm Hg so that about 20 ml of DMSO was distilled to dry the reaction mixture. The light yellow reaction mixture was cooled to 65° C. and 20 g (0.1 mole) of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine was added through a pressure equalizing addition funnel which replaced the distillation condenser. After a dry ice condenser was attached to the flask the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation. The reaction mixture was black with dark solids on the sides of the flask. A short path distillation condenser was attached to the flask and 13 g of crude product was collected in a receiver, which was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C). This crude product was extracted with water to remove any residual DMSO and dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying). The product was then transferred to a 25 ml round bottom flask and distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column resulting in 9.3 g of substantially pure 2,3-difluoro-5-(trifluoromethyl)pyridine. The isolated yield of desired product was calculated to be 48.4% of theoretical. The structure of the product was confirmed by its nuclear magnetic resonance (NMR) spectra. Elemental analysis results for the product were:
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
22.8 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[F-:7].[Cs+].Cl[C:10]1[C:11]([F:20])=[N:12][CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1>CS(C)=O>[F:20][C:11]1[C:10]([F:7])=[CH:15][C:14]([C:16]([F:19])([F:18])[F:17])=[CH:13][N:12]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
22.8 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 100 ml 4-neck round bottom flask, containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, nitrogen inlet and distillation condenser
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to dry the reaction mixture
ADDITION
Type
ADDITION
Details
addition funnel which
CUSTOM
Type
CUSTOM
Details
After a dry ice condenser was attached to the flask
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation
Duration
46.5 h
DISTILLATION
Type
DISTILLATION
Details
A short path distillation condenser
CUSTOM
Type
CUSTOM
Details
was collected in a receiver, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C)
EXTRACTION
Type
EXTRACTION
Details
This crude product was extracted with water
CUSTOM
Type
CUSTOM
Details
to remove any residual DMSO
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying)
CUSTOM
Type
CUSTOM
Details
The product was then transferred to a 25 ml round bottom flask
DISTILLATION
Type
DISTILLATION
Details
distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C=C1F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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